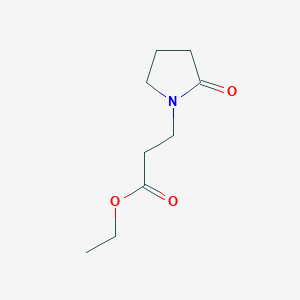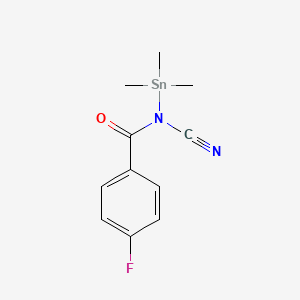
2-(4-Methylbenzene-1-sulfinyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-Tolylsulfinyl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a p-tolylsulfinyl group. This compound is of interest in organic synthesis due to its unique structural properties, which allow it to participate in various chemical reactions and serve as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Tolylsulfinyl)benzaldehyde typically involves the introduction of the p-tolylsulfinyl group to a benzaldehyde derivative. One common method is the reaction of benzaldehyde with p-tolylsulfinyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
While specific industrial production methods for 2-(p-Tolylsulfinyl)benzaldehyde are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(p-Tolylsulfinyl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation
Major Products Formed
Oxidation: 2-(p-Tolylsulfonyl)benzaldehyde.
Reduction: 2-(p-Tolylsulfinyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
2-(p-Tolylsulfinyl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(p-Tolylsulfinyl)benzaldehyde in chemical reactions involves the reactivity of both the aldehyde and sulfinyl groups. The aldehyde group can participate in nucleophilic addition reactions, while the sulfinyl group can undergo oxidation or reduction. The compound’s ability to act as a chiral auxiliary is due to the stereochemical influence of the sulfinyl group, which can induce asymmetry in the products formed .
Comparison with Similar Compounds
Similar Compounds
2-(p-Tolylsulfonyl)benzaldehyde: Similar structure but with a sulfone group instead of a sulfinyl group.
2-(p-Tolylthio)benzaldehyde: Contains a thioether group instead of a sulfinyl group.
2-(p-Tolylsulfinyl)acetophenone: Similar sulfinyl group but attached to an acetophenone moiety
Uniqueness
2-(p-Tolylsulfinyl)benzaldehyde is unique due to its combination of an aldehyde and a sulfinyl group, which provides distinct reactivity patterns and makes it a valuable intermediate in asymmetric synthesis. Its ability to induce chirality in reaction products sets it apart from other similar compounds .
Properties
CAS No. |
62351-51-3 |
|---|---|
Molecular Formula |
C14H12O2S |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfinylbenzaldehyde |
InChI |
InChI=1S/C14H12O2S/c1-11-6-8-13(9-7-11)17(16)14-5-3-2-4-12(14)10-15/h2-10H,1H3 |
InChI Key |
UYKMNCUZZGXVQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(1-Benzothiophen-4-yl)oxy]-2-methylpropanoic acid](/img/structure/B14543845.png)
![6-[(4-Fluorophenoxy)methyl]-4-phenylmorpholin-2-one](/img/structure/B14543855.png)
![(4E)-4-{[4-(Diethylamino)phenyl]imino}-1-phenylbutane-1,3-dione](/img/structure/B14543861.png)







